

# An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No.: B150970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** and its related derivatives. While specific biological data for **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is limited in publicly available literature, this document consolidates information on its synonyms, chemical properties, and the broader biological activities and therapeutic potential of the 2,3-dihydro-1,4-benzodioxin scaffold.

## Chemical Identity and Synonyms of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

**2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a hydroxymethyl substituent at the 5-position. This core structure is a versatile scaffold in medicinal chemistry.[\[1\]](#)

Table 1: Chemical Identifiers and Synonyms

| Identifier       | Value                                                                                             |
|------------------|---------------------------------------------------------------------------------------------------|
| IUPAC Name       | (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol                                                        |
| CAS Number       | 274910-19-9[1]                                                                                    |
| Chemical Formula | C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> [1]                                                 |
| Molecular Weight | 166.17 g/mol [1]                                                                                  |
| Synonyms         | (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol,<br>2,3-Dihydro-5-(hydroxymethyl)-1,4-benzodioxine |

## The 2,3-Dihydro-1,4-benzodioxin Scaffold in Drug Discovery

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug design, with derivatives exhibiting a wide range of biological activities.[4] The versatility of this structure allows for interactions with various biological receptors and enzymes, leading to its exploration in diverse therapeutic areas.[5]

### Anti-inflammatory and Analgesic Potential

Derivatives of the 2,3-dihydro-1,4-benzodioxin nucleus have been investigated for their anti-inflammatory properties. Notably, some compounds within this class have shown activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

### Neurological and Psychiatric Disorders

The benzodioxin framework is a key component in compounds targeting neurological pathways. Research has focused on their potential in treating conditions such as schizophrenia, headaches, and nervous breakdowns, primarily through their affinity for serotonin and adrenergic receptors.[4] The stereochemistry of these compounds, particularly at the C2 position, has been shown to be a critical determinant of their biological activity.[4]

### Anticancer Activity

A significant area of research for benzodioxin derivatives is their potential as anticancer agents. Certain analogues have been identified as inhibitors of Poly(ADP-ribose)polymerase 1

(PARP1), an enzyme crucial for DNA repair in cancer cells.

Table 2: Biological Activity of a Related Benzodioxin Derivative

| Compound                                   | Target | Activity (IC <sub>50</sub> ) |
|--------------------------------------------|--------|------------------------------|
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1  | 5.8 $\mu$ M[6]               |

This inhibitory activity suggests a potential mechanism for inducing synthetic lethality in cancers with specific DNA repair deficiencies.

## Experimental Protocols: Synthesis of a Representative Derivative

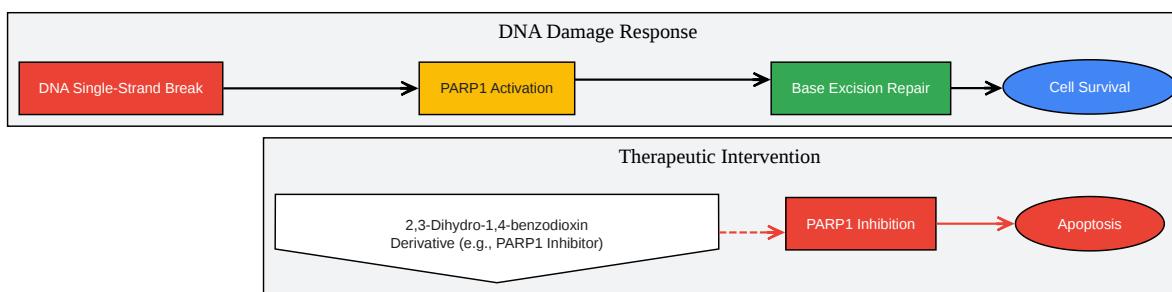
While a specific protocol for **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is not readily available, the following details the synthesis of a closely related and biologically active analogue, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.[6]

### Synthesis of Methyl 2,3-dihydroxybenzoate

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5°C. The reaction mixture was refluxed for 12 hours. After cooling to room temperature, the mixture was concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic extract was then dried over magnesium sulfate and concentrated under reduced pressure to yield the product.[6]

### Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K<sub>2</sub>CO<sub>3</sub> (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide. The reaction mixture was stirred under reflux for 10 hours. Upon completion (monitored by TLC), the mixture was diluted with water and extracted with ethyl


acetate. The organic portion was dried over anhydrous magnesium sulfate and evaporated under reduced pressure.[6]

## Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide

The methyl ester from the previous step (0.288 g, 2.0 mmol) was converted to the carboxamide using a general procedure involving mixed-anhydride formation, which was not detailed in the source material.[6]

## Potential Signaling Pathway Involvement

Based on the documented activity of related compounds as PARP1 inhibitors, a potential mechanism of action for certain 2,3-dihydro-1,4-benzodioxin derivatives in cancer therapy can be conceptualized. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.



[Click to download full resolution via product page](#)

Caption: Conceptual pathway of PARP1 inhibition by a 2,3-dihydro-1,4-benzodioxin derivative.

In this proposed pathway, a DNA single-strand break activates PARP1, initiating the base excision repair pathway and promoting cell survival. A 2,3-dihydro-1,4-benzodioxin derivative

acting as a PARP1 inhibitor would block this repair mechanism, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.

## Conclusion

**2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** belongs to a class of compounds with significant potential in medicinal chemistry. While detailed biological data for this specific molecule is not extensively documented, the broader family of 2,3-dihydro-1,4-benzodioxin derivatives has demonstrated promising activities across various therapeutic areas, including inflammation, neurological disorders, and oncology. Further research into specific derivatives like the 5-ylmethanol variant is warranted to fully elucidate their pharmacological profiles and potential for drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,3-DIHYDRO-1,4-BENZODIOXIN-5-YLMETHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered *Candida antarctica* lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150970#synonyms-for-2-3-dihydro-1-4-benzodioxin-5-ylmethanol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)